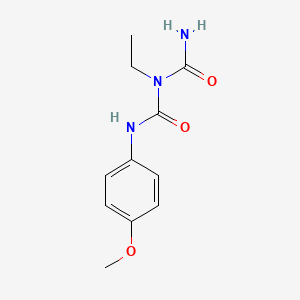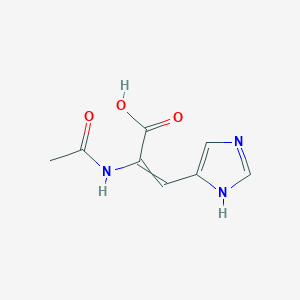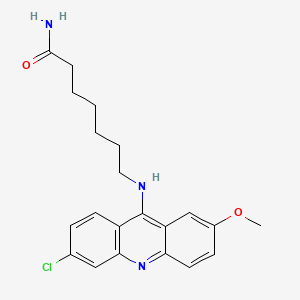
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is a compound belonging to the class of acridines. This compound is characterized by the presence of a heptanamide group attached to an acridine moiety, which is further substituted with a chloro group at position 6 and a methoxy group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with heptanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives
Scientific Research Applications
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential antimalarial and anticancer properties. .
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through π-π stacking interactions between the acridine moiety and the base pairs of DNA. This binding can lead to the inhibition of various enzymes involved in DNA metabolism, such as topoisomerases .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: A compound with similar acridine structure, used as an antimalarial and anticancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptanamide group enhances its solubility and bioavailability compared to other acridine derivatives. Additionally, the chloro and methoxy substituents contribute to its stability and reactivity in various chemical reactions .
Properties
CAS No. |
77420-93-0 |
|---|---|
Molecular Formula |
C21H24ClN3O2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
7-[(6-chloro-2-methoxyacridin-9-yl)amino]heptanamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-27-15-8-10-18-17(13-15)21(16-9-7-14(22)12-19(16)25-18)24-11-5-3-2-4-6-20(23)26/h7-10,12-13H,2-6,11H2,1H3,(H2,23,26)(H,24,25) |
InChI Key |
LJJUFAYFGLIRMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
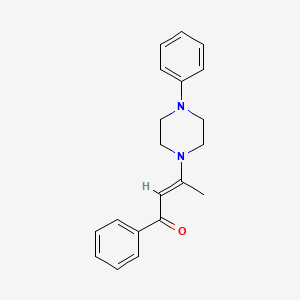
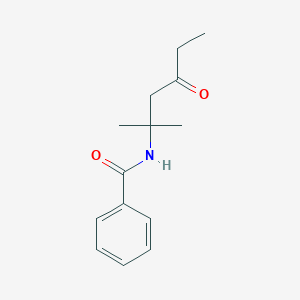
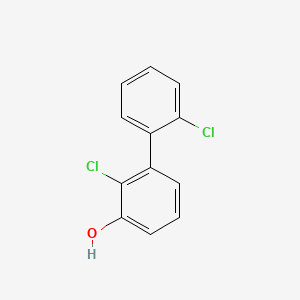
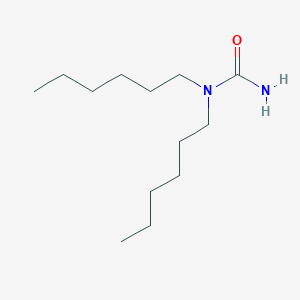
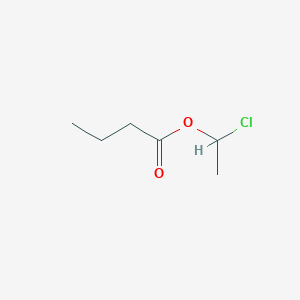
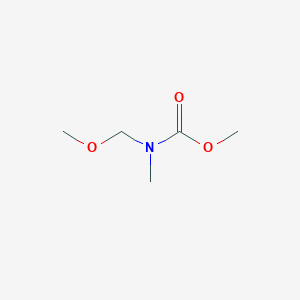

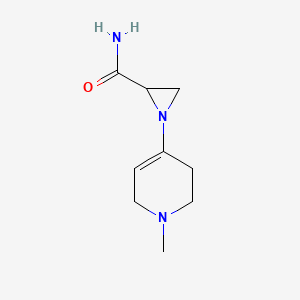
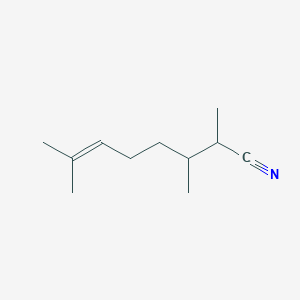
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)

